methyl (2S)-2-(methylamino)-3-phenylpropanoate

Description

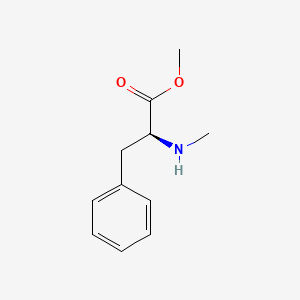

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(methylamino)-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKYPIBDBDIJL-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of methyl (2S)-2-(methylamino)-3-phenylpropanoate

[1]

Executive Summary & Therapeutic Relevance

Methyl (2S)-2-(methylamino)-3-phenylpropanoate (also known as N-methyl-L-phenylalanine methyl ester ) is a critical intermediate in the synthesis of peptidomimetics and N-methylated peptide therapeutics.[1]

In drug development, the introduction of the N-methyl group at the phenylalanine residue serves three primary mechanistic functions:

-

Conformational Constraint: It restricts the rotation around the N-C

bond ( -

Metabolic Stability: The N-methylation removes the amide proton, eliminating a primary hydrogen bond donor and sterically blocking proteolytic enzymes (e.g., chymotrypsin) from cleaving the peptide bond.[1]

-

Membrane Permeability: By masking the polar NH functionality and increasing lipophilicity, it improves the passive transport of peptide drugs across biological membranes (e.g., the Blood-Brain Barrier).[1]

This guide details the physicochemical properties, synthetic pathways, and critical reactivity profiles—specifically the risk of diketopiperazine (DKP) formation—required for the rigorous handling of this compound.

Physicochemical Characterization

The following data represents the core properties for the hydrochloride salt, which is the standard stable form for storage, and the free base, which is the reactive species generated in situ.

| Property | Value (HCl Salt) | Value (Free Base) | Notes |

| CAS Number | 19460-86-7 | 21685-51-8 | Verify specific salt form before ordering.[1] |

| Formula | |||

| Molecular Weight | 229.71 g/mol | 193.24 g/mol | |

| Appearance | White crystalline powder | Colorless to pale yellow oil | Free base oxidizes/cyclizes rapidly. |

| Solubility | Water, Methanol, DMSO | DCM, EtOAc, THF | Salt requires polar solvents; free base is organic soluble.[1] |

| LogP (Predicted) | N/A | 1.8 – 2.1 | N-methylation increases LogP vs. Phe-OMe (~1.1). |

| pKa (Amine) | ~7.2 (Estimated) | N/A | Lower than Phe-OMe due to N-Me inductive effect. |

| Chirality | L-isomer (S-configuration) | High risk of racemization if heated with strong base.[1] |

Synthetic Methodologies & Causality

Two primary routes are recommended. The choice depends on the scale and the tolerance for over-methylation byproducts.

Route A: Reductive Amination (Preferred for Scale)

Causality: Direct alkylation of L-phenylalanine methyl ester with methyl iodide is difficult to control and often yields the quaternary ammonium salt.[1] Reductive amination using formaldehyde and a hydride donor is self-limiting to the mono-methylated product due to the steric hindrance introduced after the first methylation.[1]

Protocol:

-

Reagents: L-Phenylalanine methyl ester HCl (1.0 eq), Formaldehyde (37% aq, 1.2 eq), Sodium cyanoborohydride (

, 1.5 eq), Acetic acid (catalytic), Methanol.[1] -

Dissolution: Dissolve amino ester in MeOH. Adjust pH to ~5-6 with acetic acid (critical to activate the imine formation without inhibiting the hydride).

-

Imine Formation: Add formaldehyde dropwise. Stir for 15 min.

-

Reduction: Add

in portions. The reaction is exothermic; maintain temp < 25°C to prevent side reactions. -

Workup: Quench with water. Evaporate MeOH. Extract free base into EtOAc at pH 9 (using

). -

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove traces of dimethylated byproduct.

Route B: Fukuyama-Mitsunobu Alkylation (Preferred for Purity)

Causality: For GMP applications where no dimethyl impurity is tolerated, the Fukuyama synthesis uses a sulfonamide protecting group (Nosyl) to activate the nitrogen for mono-alkylation via Mitsunobu conditions, strictly preventing over-methylation.[1]

Workflow Diagram:

Figure 1: The Fukuyama-Mitsunobu pathway ensures strict mono-methylation by utilizing a sulfonamide 'temporary activation' group.[1]

Critical Reactivity: The Diketopiperazine (DKP) Trap

The Problem: Methyl (2S)-2-(methylamino)-3-phenylpropanoate is exceptionally prone to auto-cyclization to form diketopiperazines (DKPs), specifically 1,4-dimethyl-3,6-diphenylpiperazine-2,5-dione (if dimerizing) or mixed DKPs in dipeptides.[1]

Mechanism: The N-methyl group favors the cis-conformation of the peptide bond (or the precursor amine approach angle).[1] In the free base form, the secondary amine is a potent nucleophile that attacks the ester carbonyl of a neighboring molecule (dimerization) or its own chain if coupled to another amino acid.

Self-Validating Stability Protocol:

-

Storage: Always store as the HCl salt at -20°C. The protonated amine cannot act as a nucleophile.[1]

-

Usage: Liberate the free base immediately before the coupling reaction. Do not store the free base in solution (e.g., DMF/DCM) for >1 hour.

-

Coupling: When coupling to the N-methyl amine (acting as nucleophile), use high-reactivity reagents (HATU or PyBrOP) to outcompete the slow kinetics caused by steric hindrance.[1]

-

Coupling (C-terminus): When coupling this ester to another amino acid, avoid basic conditions during deprotection steps of the next residue, as this triggers DKP formation and chain termination.

Figure 2: The DKP trap. The N-methyl group lowers the energy barrier for the cis-conformation, accelerating the irreversible cyclization that terminates peptide synthesis.[1]

Analytical Validation

To verify the identity and purity of the compound, the following markers must be checked.

-

1H NMR (CDCl3, 400 MHz):

-

N-Me: Singlet at

~2.3–2.4 ppm (3H). -

O-Me: Singlet at

~3.6–3.7 ppm (3H). -

Alpha-H: Triplet/dd at

~3.3–3.5 ppm (1H). -

Aromatic: Multiplet at

7.1–7.3 ppm (5H). -

Note: If signals are split or broadened, check for rotamers (common in N-Me peptides) or DKP formation (distinct shift in alpha-proton).[1]

-

-

Mass Spectrometry (ESI):

-

[M+H]+: 194.12 m/z.

-

[2M+H]+: 387.2 m/z (Dimer).

-

DKP Peak: If 355.2 m/z (Dimer - 2xMeOH) is observed, the sample has degraded.[1]

-

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters. Link

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004).[1] Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Link[1]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005).[1] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Link

-

PubChem. (2025).[2][3][4] Methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride.[1][5] National Library of Medicine. Link[1]

-

ChemicalBook. (2025). N-Methyl-L-phenylalanine methyl ester hydrochloride Properties. Link

Sources

- 1. americanelements.com [americanelements.com]

- 2. L-Phenylalanine, methyl ester | C10H13NO2 | CID 736234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Methylamino)-3-phenylpropanoic acid | C10H13NO2 | CID 4657542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride | C10H14ClNO2 | CID 18608559 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of methyl (2S)-2-(methylamino)-3-phenylpropanoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl (2S)-2-(methylamino)-3-phenylpropanoate in Organic Solvents

Introduction

Methyl (2S)-2-(methylamino)-3-phenylpropanoate is a derivative of the essential amino acid L-phenylalanine. As a chiral building block, it serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2] A thorough understanding of its solubility in different organic solvents is a cornerstone for successful process development, formulation, purification, and drug delivery strategies.[3][4] Inefficient solubilization can lead to suboptimal reaction kinetics, poor yields, and challenges in achieving desired purity and bioavailability.

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl (2S)-2-(methylamino)-3-phenylpropanoate. It delves into the physicochemical properties of the molecule, the theoretical principles governing its solubility, a detailed experimental protocol for accurate solubility determination, and the critical factors that influence these measurements. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution.

Physicochemical Profile and Structural Insights

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting its behavior lies in analyzing its functional groups and overall polarity.

Table 1: Physicochemical Properties of Methyl (2S)-2-(methylamino)-3-phenylpropanoate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [5] |

| Molecular Weight | 193.24 g/mol | [5] |

| IUPAC Name | methyl (2S)-2-(methylamino)-3-phenylpropanoate | [5] |

| Predicted XlogP | 1.1 | [5] |

| Key Functional Groups | Secondary Amine (-NHCH₃), Methyl Ester (-COOCH₃), Phenyl Ring (C₆H₅) |

The structure of methyl (2S)-2-(methylamino)-3-phenylpropanoate presents a duality in polarity. The secondary amine and the methyl ester groups are polar and capable of engaging in specific intermolecular interactions. Conversely, the phenyl ring and the aliphatic backbone are non-polar. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system, a concept governed by the fundamental principle of "like dissolves like."[6][7]

The Theoretical Basis of Solubility

The dissolution of a solute in a solvent is a thermodynamic process driven by the change in Gibbs free energy. For dissolution to occur spontaneously, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions. The primary intermolecular forces at play are:

-

Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. This is the most significant interaction in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The polar C-N and C=O bonds create a molecular dipole that can interact favorably with other polar solvent molecules. This is a key factor for solubility in polar aprotic solvents.

-

Van der Waals Forces (London Dispersion): These are weak, non-specific interactions that occur between all molecules. The large, non-polar phenyl ring will primarily rely on these forces to interact with non-polar solvents.

Based on these principles, a qualitative prediction of solubility can be made.

Table 2: Predicted Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solute's amine and ester groups can readily form hydrogen bonds with the solvent's hydroxyl groups.[8] |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute will drive dissolution.[8][9] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving compounds with moderate polarity and can interact with the solute's dipole moment.[2][8] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than ketones or alcohols, leading to weaker interactions with the solute's polar groups. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The non-polar nature of these solvents cannot effectively solvate the polar amine and ester groups of the solute, making dissolution energetically unfavorable.[8] |

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate solubility data. The equilibrium shake-flask method is a widely accepted, robust technique for determining thermodynamic solubility.[8]

Method: Isothermal Shake-Flask

This method relies on creating a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.

Materials and Equipment

-

Methyl (2S)-2-(methylamino)-3-phenylpropanoate (high purity)

-

Analytical grade organic solvents

-

Analytical balance (4-decimal place)

-

Scintillation vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Benchtop centrifuge

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm PTFE syringe filters

-

Validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system[10]

Step-by-Step Experimental Procedure

-

Preparation of Solutions: Add an excess amount of solid methyl (2S)-2-(methylamino)-3-phenylpropanoate to a vial containing a precisely known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is mandatory to ensure equilibrium saturation is achieved.[8] Prepare each solvent in triplicate for statistical validity.

-

Equilibration: Tightly seal the vials and place them in the constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples at a consistent speed for a sufficient duration (typically 24 to 72 hours) to ensure that the dissolution process has reached equilibrium.[8]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand for 30 minutes at the same constant temperature to allow for initial settling. Centrifuge the vials for 15-20 minutes at a moderate speed (e.g., 3000 rpm) to pellet all undissolved solid material.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid microparticles are transferred, pass the solution through a 0.45 µm PTFE syringe filter into a clean, pre-weighed vial.[8]

-

Quantification: Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent to a final concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated HPLC or GC-MS method. Analytical techniques like these are essential for their high sensitivity and ability to separate the analyte from any potential impurities.[9][10][11]

-

Calculation: The solubility (S) is calculated from the analytically determined concentration (C_analysis) and the dilution factor (DF) using the following formula:

S (mg/mL) = C_analysis (mg/mL) × DF

Critical Parameters and Data Integrity

To ensure the generation of trustworthy and reproducible data, several factors must be meticulously controlled:

-

Purity: The purity of both the solute and the solvent must be high, as impurities can significantly alter solubility measurements.

-

Temperature Control: Solubility is highly temperature-dependent.[7] Maintaining a constant and accurately recorded temperature (±0.5°C) throughout the equilibration and sampling process is critical.

-

Equilibrium Achievement: Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility. The time required should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

-

Solid State Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a unique solubility.[12] It is crucial to characterize the solid form used in the experiment.

Data Summary

The final results should be presented in a clear and concise format, allowing for easy comparison across different solvent systems.

Table 3: Example Data Presentation for Solubility of Methyl (2S)-2-(methylamino)-3-phenylpropanoate at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Quantitative Value | Calculated Value |

| Acetonitrile | Quantitative Value | Calculated Value |

| Dichloromethane | Quantitative Value | Calculated Value |

| Toluene | Quantitative Value | Calculated Value |

| Hexane | Quantitative Value | Calculated Value |

Conclusion

Methyl (2S)-2-(methylamino)-3-phenylpropanoate possesses a molecular structure with both polar and non-polar characteristics, resulting in a varied solubility profile across different classes of organic solvents. It is predicted to be highly soluble in polar protic and aprotic solvents, with significantly lower solubility in non-polar hydrocarbon solvents. While theoretical principles provide a strong directional forecast, this guide emphasizes the necessity of precise experimental determination using validated methods like the isothermal shake-flask technique. The detailed protocol and discussion of critical parameters herein provide a robust framework for researchers to generate high-integrity solubility data, which is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.

References

- Vertex AI Search. (2022).

- AMAR RAVAL. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Mahapatra et al. (2020).

- Outsourced Pharma. (2022). 4 Factors Affecting Solubility Of Drugs.

- MedChemExpress. (n.d.). (S)-2-(Methylamino)

-

Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses, 78, 220. [Link]

- PubChemLite. (n.d.). Methyl (2s)-2-(methylamino)

- BenchChem. (2025). Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide.

- MDPI. (2023).

- MDPI. (2022). Research on Rapid Detection Technology for β 2 -Agonists: Multi-Residue Fluorescence Immunochromatography Based on Dimeric Artificial Antigen.

- EURL-SRM. (2021). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. 4 Factors Affecting Solubility Of Drugs [outsourcedpharma.com]

- 5. PubChemLite - Methyl (2s)-2-(methylamino)-3-phenylpropanoate hydrochloride (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 6. chem.ws [chem.ws]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

Technical Monograph: Methyl (2S)-2-(methylamino)-3-phenylpropanoate

This guide serves as a definitive technical resource for Methyl (2S)-2-(methylamino)-3-phenylpropanoate, a critical intermediate in the synthesis of N-methylated peptides and peptidomimetics.

Executive Summary

Methyl (2S)-2-(methylamino)-3-phenylpropanoate (also known as N-Methyl-L-phenylalanine methyl ester ) is a non-proteinogenic amino acid derivative utilized primarily to modify peptide backbones.[1] The introduction of the N-methyl group alters the physiochemical properties of peptides, significantly enhancing metabolic stability against proteases and improving membrane permeability—key factors in transforming peptide leads into viable therapeutic drugs.[1]

This guide details the chemical identity, synthesis protocols, and application logic for researchers in medicinal chemistry and drug development.

Chemical Identity & Properties

The compound exists commercially and experimentally in two primary forms: the Free Base (often an oil) and the Hydrochloride Salt (a stable crystalline solid).

Core Identifiers

| Parameter | Free Base | Hydrochloride Salt |

| CAS Number | 27442-39-3 | 19460-86-7 |

| IUPAC Name | Methyl (2S)-2-(methylamino)-3-phenylpropanoate | Methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride |

| Synonyms | N-Me-L-Phe-OMe; (S)-N-Methylphenylalanine methyl ester | H-MePhe-OMe[2]·HCl |

| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂[2][3][4] · HCl |

| Molecular Weight | 193.24 g/mol | 229.71 g/mol |

| Appearance | Colorless to pale yellow oil | White to off-white crystalline powder |

| Solubility | DCM, MeOH, EtOAc | Water, MeOH, DMSO |

Structural Visualization

The (S)-configuration at the alpha-carbon is critical for maintaining the bioactivity of L-amino acid-derived peptides. The N-methyl group replaces the amide hydrogen, removing a hydrogen bond donor and introducing steric bulk.

Synthesis & Manufacturing Protocols

Two primary routes are employed for synthesis: Direct Esterification (from N-methyl-L-phenylalanine) and Reductive Amination (from L-phenylalanine methyl ester).

Synthesis Workflow Diagram

Figure 1: Primary synthetic routes for N-Me-L-Phe-OMe.[1][5] Route 1 is preferred for scale-up due to higher yields and simpler purification.

Protocol A: Thionyl Chloride Esterification (Standard Scale-Up)

This method is preferred when starting from N-methyl-L-phenylalanine due to its high yield and retention of optical purity.

Reagents:

-

N-Methyl-L-phenylalanine (1.0 eq)[2]

-

Thionyl Chloride (SOCl₂, 3.0 eq)

-

Anhydrous Methanol (Solvent)

Step-by-Step Methodology:

-

Preparation: Chill anhydrous methanol (10 mL/g of substrate) to 0°C in a round-bottom flask under nitrogen.

-

Activation: Add thionyl chloride dropwise over 20 minutes. Caution: Exothermic reaction releases HCl gas.

-

Addition: Add N-Methyl-L-phenylalanine in portions.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Work-up: Evaporate solvent in vacuo. The residue is the crude HCl salt.

-

Purification: Recrystallize from Methanol/Ether to obtain the pure HCl salt (CAS 19460-86-7).

-

Free Base Generation (Optional): Dissolve salt in water, adjust pH to 9 with NaHCO₃, and extract with DCM. Dry over MgSO₄ and concentrate to yield the free base oil (CAS 27442-39-3).

Protocol B: Reductive Amination (Alternative)

Used when starting from the cheaper L-phenylalanine methyl ester.

Reagents:

-

L-Phenylalanine Methyl Ester HCl (1.0 eq)

-

Formaldehyde (37% aq. solution, 1.2 eq)

-

Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq)

-

Acetic Acid (Catalytic)

Methodology:

-

Dissolve L-Phe-OMe·HCl in MeOH.

-

Add formaldehyde and stir for 30 minutes to form the imine.

-

Add NaBH₃CN in portions. Maintain pH ~6 with acetic acid.

-

Stir at room temperature for 12 hours.

-

Critical Step: Quench with water to prevent over-methylation (formation of N,N-dimethyl derivative).

Applications in Drug Development

The incorporation of N-Me-L-Phe-OMe into peptide sequences is a strategic modification in "Peptidomimetics."

Mechanism of Action: The "N-Methyl Effect"

-

Proteolytic Stability: The N-methyl group creates steric hindrance around the amide bond, preventing proteases (like chymotrypsin) from accessing the cleavage site.

-

Conformational Rigidity: N-methylation restricts the rotation of the peptide backbone (

angles), often locking the peptide into a bioactive conformation (e.g., -

Membrane Permeability: By replacing a hydrogen bond donor (NH) with a methyl group, the desolvation energy required to enter the lipid bilayer is reduced, improving oral bioavailability.

Application Logic Diagram

Figure 2: Strategic logic for utilizing N-Me-L-Phe-OMe in medicinal chemistry campaigns.

Handling & Safety

-

Storage: The HCl salt is hygroscopic. Store at 2–8°C in a tightly sealed container under inert gas (Argon/Nitrogen). The free base is prone to oxidation and should be used immediately or stored at -20°C.

-

Hazards: Irritant to eyes, respiratory system, and skin.[6]

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required. Handle in a fume hood, especially when using thionyl chloride.

References

-

Chemical Identity & CAS Verific

-

Synthesis Protocol (Fukuyama & Reductive Amin

- Source: Asian Journal of Chemistry. (2010). "Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E".

-

URL:[Link] (Referenced via snippet 1.10)

-

Commercial Availability & Salt Forms

-

Applic

- Source: National Institutes of Health (NIH).

-

URL:[Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. AB156033 | CAS 19460-86-7 – abcr Gute Chemie [abcr.com]

- 3. 19460-86-7 H-MePhe-OMe・HCl | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 4. Synthesis routes of Methyl 2-methyl-2-phenylpropanoate [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. (2S)-2-methyl-3-phenylpropanoic acid | C10H12O2 | CID 5288102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S)-2-(methylamino)-3-phenylpropanal | C10H13NO | CID 22820878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. AB156045 | CAS 1948241-07-3 – abcr Gute Chemie [abcr.com]

- 9. marketreport.jp [marketreport.jp]

Strategic Utilization of N-Me-Phe-OMe in Peptidomimetic Therapeutics

Topic: Strategic Utilization of N-Me-Phe-OMe in Peptidomimetic Drug Design Content Type: In-depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Development Professionals

The Peptidomimetic Imperative

Peptides possess exquisite specificity and potency but suffer from poor "drug-like" properties: rapid proteolytic degradation, low membrane permeability, and conformational instability. The incorporation of N-methyl-L-phenylalanine methyl ester (N-Me-Phe-OMe) represents a high-leverage structural modification in peptidomimetic design.

This guide details the physicochemical mechanics, synthesis, and application of N-Me-Phe-OMe. Unlike standard amino acids, this building block serves a dual function:

-

Conformational Lock: The N-methyl group introduces steric clash, restricting

and -

Solvent Shielding: By removing the amide proton (H-bond donor), it reduces the desolvation energy penalty required to cross lipophilic membranes.

Physicochemical Mechanics: The "Solvent Shielding" Effect

The efficacy of N-Me-Phe-OMe is grounded in the Solvent Shielding Hypothesis . In native peptides, the amide backbone is heavily solvated by water. To cross a cell membrane, the peptide must shed this water shell—an energetically expensive process.

N-methylation at the Phenylalanine residue (N-Me-Phe) achieves two critical outcomes:

-

H-Bond Donor Deletion: Eliminates the NH group, reducing the number of H-bonds that must be broken before membrane entry.

-

Steric Occlusion: The methyl group physically blocks solvent access to the carbonyl oxygen of the preceding residue, effectively "pre-desolvating" the molecule.

Mechanistic Pathway Diagram

The following diagram illustrates the causality between N-methylation and improved ADME properties.

Caption: Causal pathway linking N-methylation of Phenylalanine to enhanced pharmacokinetic properties.

Comparative Data: N-Me-Phe vs. Phe

The introduction of the methyl group drastically alters the physicochemical profile. The table below summarizes the impact on a standard cyclic peptide model (e.g., Somatostatin analogs or Cyclosporine models).

| Feature | Native Phenylalanine (Phe) | N-Methyl-Phenylalanine (N-Me-Phe) | Impact on Drug Design |

| H-Bond Donors | 1 (Amide NH) | 0 | Increases lipophilicity (LogP). |

| Conformation | Flexible (Trans favored) | Restricted (Cis accessible) | Stabilizes |

| Proteolysis | High susceptibility (Chymotrypsin) | High Resistance | Blocks enzyme active site access. |

| Membrane Permeability | Low ( | High ( | Enables oral delivery potential. |

| Solubility | Moderate | Variable (often lower) | May require formulation optimization. |

Synthesis Protocol: N-Me-Phe-OMe Building Block

Synthesizing N-methylated amino acids requires overcoming steric hindrance and preventing racemization.[1] The Benoiton Method (NaH/MeI) is the industry standard for solution-phase synthesis of the building block.

Objective: Synthesis of N-Me-Phe-OMe from Boc-Phe-OH. Note: We methylate the acid (Boc-Phe-OH) rather than the ester to minimize racemization, then esterify the product.

Reagents

-

Starting Material: Boc-L-Phe-OH (10 mmol)

-

Methylating Agent: Methyl Iodide (MeI) (80 mmol)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (30 mmol)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Esterification: Trimethylsilyldiazomethane (TMSCHN2) or MeOH/HCl.

Step-by-Step Protocol

-

Preparation of Reaction Vessel:

-

Flame-dry a 250 mL round-bottom flask under Argon.

-

Add Boc-L-Phe-OH (10 mmol) and dissolve in anhydrous THF (50 mL).

-

Cool the solution to 0°C using an ice bath. Critical: Temperature control prevents racemization.

-

-

Deprotonation (The Benoiton Step):

-

Add MeI (80 mmol, 8 eq) to the solution.

-

Carefully add NaH (30 mmol, 3 eq) in small portions over 15 minutes.

-

Observation: Vigorous bubbling (

gas) will occur. -

Allow the reaction to warm to room temperature and stir for 24 hours.

-

-

Quenching and Workup:

-

Cool back to 0°C. Carefully quench with water (10 mL) to destroy excess NaH.

-

Evaporate THF under reduced pressure.

-

Dilute the residue with Ethyl Acetate (EtOAc) and water.

-

Acidify the aqueous layer with 1M HCl to pH 2-3.

-

Extract the organic layer, wash with 5% Sodium Thiosulfate (to remove iodine), then brine. Dry over

.[2] -

Result:Boc-N-Me-Phe-OH (Crude oil).

-

-

Esterification (Formation of N-Me-Phe-OMe):

-

Dissolve the crude Boc-N-Me-Phe-OH in Methanol (20 mL).

-

Add 4M HCl in Dioxane (10 mL) or bubble HCl gas.

-

Stir at room temperature for 2 hours. This simultaneously removes the Boc group and forms the methyl ester.

-

Alternative: If Boc retention is desired, use TMSCHN2 in Benzene/MeOH.

-

-

Purification:

-

Evaporate solvents.[2]

-

Recrystallize from Et2O/Hexane or purify via Flash Column Chromatography (SiO2, EtOAc/Hexane gradient).

-

Validation: 1H-NMR should show a singlet around 2.8-3.0 ppm (N-Me) and a singlet around 3.7 ppm (O-Me).

-

Synthetic Workflow Diagram

Caption: Step-by-step synthetic route for N-Me-Phe-OMe using the Benoiton method.

Application in Drug Design: Case Studies

Case Study 1: Cyclosporine A (CsA)

Cyclosporine A is the archetypal N-methylated peptide drug. It contains seven N-methylated residues.

-

Role of N-Me-Phe: While CsA uses N-Me-Leu and N-Me-Val extensively, the principle remains: the N-methylation creates a "chameleon" property. In water, the molecule folds to hide hydrophobic groups. In the lipid bilayer, it exposes them.

-

Result: An 11-mer cyclic peptide with oral bioavailability—a feat impossible for a standard peptide.

Case Study 2: Somatostatin Analogs (Veber-Hirschmann Peptide)

In the development of cyclic hexapeptide somatostatin analogs, N-methylation was used to perform an "N-methyl scan."[3]

-

Experiment: Systematically replacing Phe with N-Me-Phe.

-

Outcome: N-methylation at specific positions constrained the backbone into a Type II'

-turn, locking the pharmacophore in the active conformation and increasing receptor affinity by reducing the entropic penalty of binding.

Technical Challenges & Solutions

| Challenge | Cause | Solution |

| Racemization | Base-catalyzed abstraction of the | Use Boc-protection (carbamates reduce |

| Coupling Difficulty | Steric hindrance of the N-methyl group makes the secondary amine a poor nucleophile. | Use high-efficiency coupling reagents like HATU or PyBroP . Extended reaction times and double coupling are mandatory. |

| Cis/Trans Isomerism | N-methylation lowers the energy barrier between cis/trans isomers, complicating NMR analysis. | Perform Variable Temperature (VT) NMR to coalesce peaks or use ROESY to assign conformers. |

References

-

Chatterjee, J., et al. (2008).[4] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

-

Benoiton, N. L., et al. (1977). "N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation." Canadian Journal of Chemistry. Link

-

Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link

-

Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link

-

White, T. R., et al. (2011). "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." Nature Chemical Biology. Link

Sources

Metabolic Stability of N-Methylated Amino Acid Esters: A Technical Guide

Introduction: The Permeability-Lability Paradox

In modern drug discovery, particularly within the realm of peptidomimetics and prodrug design, N-methylation is a privileged modification.[1] By replacing the amide proton with a methyl group, researchers simultaneously increase lipophilicity and disrupt hydrogen bond donor networks, significantly enhancing membrane permeability and oral bioavailability.

However, when these N-methylated amino acids are deployed as esters —typically as prodrugs to mask the carboxylate charge—a critical tension emerges. The same steric bulk that protects the peptide bond from proteolytic degradation also hinders the esterase enzymes required to hydrolyze the ester and release the active parent drug. Furthermore, N-methylation introduces a unique chemical instability risk: spontaneous diketopiperazine (DKP) formation.

This guide provides a technical deep-dive into the metabolic fate of N-methylated amino acid esters, offering a mechanistic understanding and a validated experimental framework for assessing their stability.

Mechanistic Determinants of Stability

The metabolic stability of N-methylated esters is governed by two distinct forces: enzymatic hydrolysis (biological) and intramolecular cyclization (chemical).

Enzymatic Hindrance (Steric & Electronic)

Carboxylesterases (CES) rely on a catalytic triad (Ser-His-Glu/Asp) where the serine nucleophile attacks the ester carbonyl. N-methylation impedes this process through two primary mechanisms:

-

Direct Steric Shielding: The

-methyl group creates significant steric bulk in the immediate vicinity of the carbonyl carbon ( -

Conformational Locking: Unlike standard peptide bonds which overwhelmingly favor the trans conformation, N-methylated amides exist as an equilibrium of cis and trans rotamers. The cis conformation often places the methyl group in a position that further occludes the ester linkage from esterase binding pockets.

The Diketopiperazine (DKP) Trap

A critical, often overlooked instability mode for N-methylated dipeptide esters is chemically driven. If the N-terminus is free (or deprotected), the amine can back-bite onto the ester carbonyl, ejecting the alcohol and forming a stable 2,5-diketopiperazine ring. N-methylation accelerates this reaction by forcing the peptide backbone into a cis-like turn conformation that brings the nucleophilic amine closer to the ester electrophile.

Visualization: Mechanisms of Instability

Caption: Dual pathways of instability. N-methylation hinders enzymatic hydrolysis (top) but accelerates chemical cyclization (bottom).

The Stability Landscape: Tissue-Specific Kinetics

The half-life (

| Matrix | Primary Enzyme Activity | Impact of N-Methylation | Stability Trend |

| Rodent Plasma | High (Carboxylesterases) | Moderate hindrance. | |

| Human Plasma | Low (Butyrylcholinesterase) | High hindrance. Human plasma lacks the specific carboxylesterases abundant in rodents. | |

| Liver Microsomes | High (CES1, CES2) | Variable. Microsomes contain high concentrations of CES1/2 which can sometimes overcome steric bulk. | |

| Intestinal Fluid (SGF/SIF) | Low (Proteases/Lipases) | High stability (unless pH triggers chemical DKP formation). | Generally Stable |

Critical Insight: A common failure mode in drug development is optimizing an N-methylated ester for stability in rat plasma, only to find it is virtually inert (does not release the drug) in human plasma due to the lack of aggressive esterases.

Experimental Protocols

To rigorously evaluate metabolic stability, you must distinguish between enzymatic hydrolysis, chemical degradation, and CYP450-mediated metabolism.

Protocol A: Plasma Stability Assay (Esterase Activity)

Objective: Determine the hydrolysis rate of the ester in relevant biological fluids.

-

Preparation:

-

Thaw frozen plasma (Human, Rat, Dog) rapidly at 37°C.

-

Centrifuge at 3,000 x g for 10 min to remove particulates.

-

Adjust pH to 7.4 if necessary (critical for chemical stability baseline).

-

-

Incubation:

-

Spike test compound (1 µM final concentration) into plasma.

-

Control: Spike compound into PBS (pH 7.4) to monitor chemical stability/DKP formation.

-

Inhibitor Control: Pre-incubate plasma with BNPP (Bis-4-nitrophenyl phosphate) , a specific carboxylesterase inhibitor, for 15 min before spiking compound. This confirms if degradation is esterase-driven.

-

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 60, 120, 240 min.

-

Quench: Add 100 µL sample to 400 µL ice-cold Acetonitrile containing Internal Standard.

-

-

Analysis:

-

Centrifuge (4,000 rpm, 20 min).

-

Analyze supernatant via LC-MS/MS. Monitor both Parent Ester depletion and Acid Metabolite formation.

-

Protocol B: Liver Microsomal Stability (CYP vs. Esterase)

Objective: Distinguish between oxidative metabolism (N-demethylation) and ester hydrolysis.

-

System: Liver Microsomes (0.5 mg/mL protein).

-

Cofactors:

-

Group A: NADPH (activates CYP450).

-

Group B: No NADPH (measures esterase activity only).

-

-

Workflow:

-

Incubate compound in buffer + microsomes (Group B) vs buffer + microsomes + NADPH (Group A).

-

If intrinsic clearance (

) in Group A >> Group B, oxidative metabolism (likely N-demethylation) is the driver. -

If

is similar in both, ester hydrolysis is the driver.

-

Visualization: Experimental Decision Tree

Caption: Diagnostic workflow to isolate chemical instability from enzymatic hydrolysis.

References

-

Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link

-

Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their inhibition. Chemistry & Biodiversity. Link

-

Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition. Link

-

Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined diketopiperazines. Current Opinion in Drug Discovery & Development. Link

-

Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

Sources

Methodological & Application

Application Notes and Protocols: Reductive Amination of L-Phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Amino Acids

N-alkylated amino acids are pivotal structural motifs in medicinal chemistry and peptide science. Their incorporation into peptide backbones can significantly enhance pharmacokinetic properties, such as metabolic stability, membrane permeability, and conformational rigidity. Reductive amination stands out as a robust and versatile method for the synthesis of these valuable building blocks, offering a more controlled alternative to direct alkylation which often suffers from overalkylation. This document provides a detailed protocol for the N-alkylation of L-phenylalanine methyl ester via reductive amination, a cornerstone reaction for generating novel amino acid derivatives for drug discovery and development.

Mechanistic Overview: The Chemistry of Reductive Amination

Reductive amination is a two-step process that transforms a carbonyl group and an amine into a more substituted amine. The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine or an iminium ion. This intermediate is subsequently reduced by a selective reducing agent to yield the final amine product.

The choice of the reducing agent is critical for the success of the reaction. It must be capable of reducing the iminium ion intermediate preferentially over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for this transformation due to its mild nature, high selectivity, and broad functional group tolerance. It is particularly effective for the reductive amination of aldehydes and ketones with a wide range of amines, including weakly basic ones.

Figure 1. General workflow for the reductive amination of L-phenylalanine methyl ester.

Reagents and Materials

A comprehensive list of necessary reagents and their suggested specifications is provided below. The choice of solvent and reducing agent can significantly impact reaction efficiency and should be considered carefully.

| Reagent | Formula | M.W. ( g/mol ) | Role | Recommended Grade | Supplier Example |

| L-Phenylalanine methyl ester hydrochloride | C₁₀H₁₄ClNO₂ | 215.68 | Starting amine | ≥99% | Sigma-Aldrich |

| Acetone | C₃H₆O | 58.08 | Carbonyl source | ACS reagent grade | Fisher Scientific |

| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Reducing agent | ≥95% | Alfa Aesar |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous, ≥99.8% | VWR |

| Acetic Acid (optional) | CH₃COOH | 60.05 | Catalyst | Glacial | J.T. Baker |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching agent | ACS reagent grade | EMD Millipore |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent | Anhydrous, granular | Macron |

| Silica Gel | SiO₂ | 60.08 | Stationary phase | 230-400 mesh | Sorbent Technologies |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent | HPLC grade | Honeywell |

| Hexanes | C₆H₁₄ | 86.18 | Eluent | HPLC grade | Pharmco-AAPER |

Detailed Experimental Protocol

This protocol outlines the synthesis of N-isopropyl-L-phenylalanine methyl ester as a representative example.

1. Preparation of L-Phenylalanine Methyl Ester Free Base:

-

Rationale: The starting material is often supplied as a hydrochloride salt. It is crucial to neutralize it to the free amine for the reaction to proceed.

-

Procedure:

-

Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~10 mL/g).

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 15-20 minutes.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 5 mL/g).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine as an oil.

-

2. Reductive Amination Reaction:

-

Rationale: This one-pot procedure involves the in-situ formation and reduction of the imine. The order of addition and reaction time are critical for optimal yield. Sodium triacetoxyborohydride is moisture-sensitive, so anhydrous conditions are recommended.

-

Procedure:

-

Dissolve the L-phenylalanine methyl ester free base (1.0 eq) in anhydrous dichloromethane (DCM, ~15 mL/g) under an inert atmosphere (e.g., nitrogen or argon).

-

Add acetone (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

In a separate flask, suspend sodium triacetoxyborohydride (STAB, 1.5 eq) in anhydrous DCM.

-

Slowly add the STAB suspension to the reaction mixture. Note: The addition can be exothermic.

-

(Optional) If the reaction is sluggish, catalytic amounts of glacial acetic acid (0.1 eq) can be added to protonate the imine, increasing the rate of reduction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

3. Work-up and Purification:

-

Rationale: The work-up procedure is designed to quench the reaction, remove unreacted reagents and byproducts, and isolate the crude product.

-

Procedure:

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Caution: Gas evolution (hydrogen) will occur.

-

Stir the biphasic mixture vigorously for 15 minutes.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 10 mL/g).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-isopropyl-L-phenylalanine methyl ester.

-

Figure 2. Step-by-step experimental workflow for the synthesis of N-isopropyl-L-phenylalanine methyl ester.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend |

Application Notes & Protocols: Strategic Incorporation of N-Methylated Phenylalanine in Peptide Synthesis

Abstract

The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance pharmacokinetic properties such as metabolic stability and cell permeability.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the effective use of N-methyl-L-phenylalanine (N-Me-Phe) in solid-phase peptide synthesis (SPPS). We will address the primary synthetic challenge—steric hindrance—and provide field-proven methodologies for selecting optimal reagents and conditions to ensure high-yield, high-purity synthesis of N-methylated peptides.[5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the benefits of N-methylation in their therapeutic peptide candidates.

The Strategic Imperative for N-Methylation

The amide backbone of a native peptide is a primary liability, susceptible to proteolytic degradation, which results in a short in-vivo half-life.[2][6] N-methylation, the substitution of the amide proton with a methyl group, confers several profound advantages:

-

Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, physically blocking the approach of proteases and dramatically increasing the peptide's metabolic stability.[3]

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the polarity and increases the lipophilicity of the peptide backbone. This modification can disrupt interchain hydrogen bonding that leads to aggregation and can favor the conformational states required for passive diffusion across cellular membranes, potentially improving oral bioavailability.[3][5][7]

-

Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide bond, influencing the local backbone conformation and often stabilizing specific secondary structures like β-turns.[3][5]

While the precursor, methyl (2S)-2-(methylamino)-3-phenylpropanoate , is a valuable starting material for organic synthesis, its direct use in standard solid-phase peptide synthesis (SPPS) is not feasible. For SPPS, the carboxyl group must be free, and the N-terminal amine must be suitably protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group. Therefore, the operational building block is Fmoc-N-Me-Phe-OH . The synthesis of this building block from commercially available precursors is a well-established process, often employing methods like the Biron-Kessler or Fukuyama procedures.[2][8][9]

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in synthesizing N-methylated peptides is the steric hindrance imposed by the N-methyl group. This bulkiness significantly reduces the nucleophilicity of the secondary amine on the growing peptide chain, making the subsequent coupling step sluggish and inefficient compared to coupling onto a primary amine.[5][10] This low reactivity can lead to:

-

Incomplete Couplings: Resulting in deletion sequences that are often difficult to separate from the target peptide.[5]

-

Lower Crude Yield and Purity: Necessitating more rigorous and time-consuming purification steps.[5]

-

Increased Racemization Risk: Harsh conditions required to force the coupling can increase the risk of epimerization at the activated amino acid.[11]

To overcome these challenges, a carefully optimized approach involving highly efficient coupling reagents and stringent reaction monitoring is essential.

Reagent Selection for Efficient Coupling

Standard carbodiimide reagents like DCC or DIC are often insufficient for driving the acylation of a sterically hindered N-methyl amine to completion.[10][12] The use of high-reactivity aminium/uronium or phosphonium salt-based reagents is critical for success.

Table 1: Comparison of Recommended Coupling Reagents for N-Me-Phe Incorporation

| Reagent | Reagent Type | Key Advantages | Considerations & Best Practices |

| HATU | Aminium/Uronium | High reactivity, rapid coupling kinetics, and reduced racemization, especially when compared to HBTU.[7][11][12] Widely regarded as a gold standard for difficult couplings. | The byproduct can cause chain termination (guanidinylation). Use a slight excess of the amino acid and keep pre-activation times minimal (<5 minutes).[3][10] |

| PyAOP | Phosphonium | Exceptionally effective for coupling N-methyl amino acids, often outperforming PyBOP.[12][13] Generates non-reactive byproducts. | Higher cost relative to some uronium salts. An excellent choice for particularly stubborn sequences. |

| PyBOP | Phosphonium | Highly efficient and rapid, especially when used with an additive like HOAt.[13] A reliable workhorse for many challenging couplings. | Cost can be a factor. Its performance is well-documented and trusted in the field. |

| COMU | Aminium/Uronium | Reactivity is comparable to HATU, but its Oxyma-based structure makes it non-explosive and safer to handle.[11] Excellent solubility. | A modern, safer alternative to HOBt/HOAt-based reagents without compromising on efficiency. |

| PyBrOP | Phosphonium | Extremely reactive halogenophosphonium reagent.[7][14] Reserved for the most difficult coupling steps where other reagents fail. | High reactivity increases the risk of side reactions if not used carefully. Should be used at 0°C to control reactivity.[7] |

Base Selection: The choice of base is also crucial. While N,N-Diisopropylethylamine (DIPEA) is commonly used, its strong basicity can increase the risk of racemization.[11] For critical couplings, substituting with a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended to minimize this side reaction.[11]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the incorporation of a single Fmoc-N-Me-Phe-OH residue onto a growing peptide chain attached to a solid support.

Diagram 1: SPPS Workflow for N-Methylated Residue Coupling

This diagram illustrates the key stages of a successful coupling cycle for an N-methylated amino acid.

Sources

- 1. N-methylation in amino acids and peptides: Scope and limitations [krisp.org.za]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Hydrolysis Conditions for N-Methyl-L-Phenylalanine Methyl Ester

Executive Summary

N-methyl-L-phenylalanine (N-Me-Phe) is a critical building block in the synthesis of peptidomimetics and peptide therapeutics (e.g., Cyclosporine A). Its N-methylation confers proteolytic stability and membrane permeability to peptide chains.[1] However, the hydrolysis of N-methyl-L-phenylalanine methyl ester presents a unique synthetic challenge: racemization .

Contrary to standard amino acids, N-methylated derivatives are significantly more susceptible to racemization under basic conditions.[2] This Application Note provides three distinct protocols to effect this transformation while preserving optical purity (

Mechanistic Insight: The Racemization Challenge

Why N-Methylation Increases Risk

In standard

Under basic saponification conditions (e.g., NaOH/LiOH), the

Critical Process Parameter (CPP): Temperature and base concentration are the primary drivers of this racemization.

Decision Framework

Select the protocol based on your substrate's complexity and purity requirements:

Figure 1: Decision matrix for selecting the appropriate hydrolysis method.

Experimental Protocols

Protocol A: Low-Temperature Lithium Hydroxide Hydrolysis

The industry-standard method, optimized to suppress racemization through thermal control.

Principle: Lithium hydroxide (LiOH) is less basic and more nucleophilic than NaOH, making it the preferred base. The reaction is strictly maintained at 0°C to kinetically favor hydrolysis over proton abstraction.

Materials:

-

Substrate: N-Me-L-Phe-OMe

-

Solvent: THF/Water (3:1 v/v)

-

Quench: 1M HCl

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of N-Me-L-Phe-OMe in 3 mL of THF. Cool the solution to 0°C in an ice bath.

-

Base Addition: Dissolve LiOH·H₂O (2.0 mmol) in 1 mL of cold water. Add this solution dropwise to the ester over 10 minutes.

-

Reaction: Stir at 0°C. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Note: Reaction typically completes in 1–2 hours. Do not warm to Room Temperature (RT) unless conversion is stalled (<10% conversion after 2h).

-

-

Workup (Critical for Zwitterions):

-

Evaporate THF under reduced pressure at <30°C.

-

The remaining aqueous phase contains the lithium salt of the amino acid.

-

Wash the aqueous phase with Et₂O (

) to remove unreacted ester. -

Carefully acidify the aqueous layer to pH 6–7 (Isoelectric point) using 1M HCl.

-

Purification: For high purity, load the aqueous solution onto a cation exchange resin (Dowex 50W), wash with water, and elute with 1M NH₄OH.

-

Protocol B: Anhydrous Nucleophilic Cleavage (Lithium Iodide)

A specialized method utilizing

Principle: Lithium Iodide in refluxing pyridine cleaves methyl esters via nucleophilic attack on the methyl group (demethylation), leaving the chiral center at the

Materials:

-

Substrate: N-Me-L-Phe-OMe

-

Reagent: Lithium Iodide (LiI, anhydrous, 10 equivalents)

-

Solvent: Dry Pyridine

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Reaction: Dissolve 1.0 mmol of substrate in 5 mL dry pyridine. Add 10.0 mmol of anhydrous LiI.

-

Heating: Heat the mixture to reflux (approx. 115°C) in the dark.

-

Note: While high heat is used, the mechanism is not basic, preserving chirality.

-

-

Monitoring: Check consumption of starting material after 2–4 hours.

-

Workup:

-

Cool to RT and dilute with water.

-

Extract with EtOAc to remove pyridine impurities.

-

The product remains in the aqueous phase. Lyophilize the aqueous phase to obtain the crude product, or desalt using ion-exchange chromatography.

-

Protocol C: Enzymatic Hydrolysis (Biocatalytic)

The "Green" approach yielding the highest optical purity.

Principle: Enzymes like

Materials:

-

Enzyme:

-Chymotrypsin (Type II, bovine pancreas) or CAL-B (immobilized). -

Buffer: Phosphate Buffer (0.1 M, pH 7.0–7.5).

-

Co-solvent: Acetone or DMSO (max 10% v/v) to aid solubility.

Step-by-Step Procedure:

-

Preparation: Suspend 1.0 mmol N-Me-L-Phe-OMe in 10 mL of phosphate buffer. If the ester is insoluble, add acetone dropwise until a suspension/emulsion forms.

-

Initiation: Add 20 mg of Enzyme.

-

Incubation: Incubate at 25°C–30°C with gentle shaking (200 rpm).

-

pH Control: The reaction generates acid. Maintain pH ~7.5 by automatic titration with 0.1 M NaOH (pH-stat) or by adding solid NaHCO₃.

-

Termination: When base consumption stops (approx. 24h), filter off the enzyme (if immobilized) or denature by adjusting pH to 2.0 with HCl.

-

Isolation:

-

Extract the acidic solution with EtOAc to remove any unreacted ester (or D-isomer ester).

-

Adjust the aqueous phase to pH 6.0 and lyophilize to recover pure N-Me-L-Phe.

-

Analytical Validation (QC)

To ensure the protocol was successful, optical purity must be verified. Standard NMR is insufficient for distinguishing enantiomers.

| Method | Column/Reagent | Conditions | Expected Result |

| Chiral HPLC | Chiralpak ZWIX(+) or Crownpak CR(+) | Mobile Phase: MeOH/Acetonitrile + 50mM Formic Acid | Separation of L and D isomers. L-isomer usually elutes first on ZWIX. |

| Marfey's Method | Derivatization with FDAA | C18 Reverse Phase HPLC | Diastereomeric separation. |

| Optical Rotation | Polarimeter |

Visualizing the Mechanism

The following diagram illustrates the competing pathways: the desired hydrolysis vs. the unwanted racemization via enolization.

Figure 2: Competing mechanistic pathways. Path A is favored by low temperature and steric protection; Path B is favored by high pH and heat.

References

-

McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis.[5] Canadian Journal of Chemistry, 51(12), 1915–1919. Link

-

Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(16), 6202–6207. Link

-

Cole, E. R., et al. (1966). The Hydrolysis of Phenylalanine Methyl Ester by Bovine Thrombin.[6] Canadian Journal of Biochemistry, 44(7), 1051–1059.[6] Link

-

Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5823–5846. Link

-

Fischer, P. M. (2006). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Monash University Research Repository. Link

Sources

Strategic Deprotection Protocols for N-Methyl-Phenylalanine (N-Me-Phe) Derivatives

Executive Summary & Strategic Context

N-Methyl-Phenylalanine (N-Me-Phe) is a critical "privileged structure" in modern peptidomimetic drug design. The N-methylation confers two distinct pharmacological advantages: it improves metabolic stability by blocking proteolytic cleavage and enhances membrane permeability by reducing the hydrogen bond donor count.

However, the introduction of the N-methyl group introduces significant steric hindrance and electronic effects that complicate standard deprotection protocols. Unlike canonical amino acids, N-Me-Phe derivatives are prone to:

-

Diketopiperazine (DKP) Formation: Rapid cyclization during N-terminal deprotection, especially in dipeptides.[1]

-

Slow Hydrolysis: The N-methyl group sterically shields the C-terminal ester, requiring optimized saponification conditions.

-

Racemization Risk: Extended reaction times required for hindered esters can lead to

-carbon epimerization.

This guide provides validated protocols for the two primary transformations involving N-Me-Phe-OMe :

-

Scenario A (C-Terminal Activation): Hydrolysis of the methyl ester (OMe) to yield the free acid N-Me-Phe-OH .

-

Scenario B (N-Terminal Activation): Removal of N-protecting groups (Boc/Fmoc) to yield the free amine H-N(Me)-Phe-OMe .

Critical Mechanism: The DKP Trap

Before initiating any deprotection, researchers must understand the "DKP Trap." N-methyl amino acids favor the cis-peptide bond conformation, which brings the N-terminus and C-terminus into proximity.

Risk Factor: High. Trigger: Basic conditions during Fmoc removal or neutralization after Boc removal. Consequence: Irreversible loss of product into a cyclic 2,5-diketopiperazine.

Figure 1: Mechanism of spontaneous Diketopiperazine (DKP) formation in N-methylated peptides.

Protocol Module A: C-Terminal Deprotection (Hydrolysis)

Objective: Conversion of N-Me-Phe-OMe (or PG-N(Me)-Phe-OMe) to N-Me-Phe-OH. Challenge: The methyl ester is sterically shielded by the N-methyl group and the benzyl side chain. Standard LiOH protocols often result in incomplete conversion or racemization if heated.

Method A1: Lithium Hydroxide Saponification (Standard)

Best for: Robust substrates where racemization is manageable.

Reagents:

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Solvent: THF/Water (3:1 v/v) or Dioxane/Water (3:1 v/v)

-

Acid: 1M HCl or KHSO₄

Step-by-Step Protocol:

-

Dissolution: Dissolve N-Me-Phe-OMe (1.0 equiv) in THF (10 mL per gram). Cool to 0°C.

-

Saponification: Add a solution of LiOH·H₂O (1.5 – 2.0 equiv) in Water (approx. 3 mL per gram).

-

Note: The excess base is higher than standard (usually 1.1 equiv) to drive the equilibrium against steric hindrance.

-

-

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

-

Checkpoint: If reaction is <50% complete after 4 hours, do NOT heat. Add 10% volume Methanol to solubilize the intermediate carboxylate.

-

-

Quench: Once complete, cool to 0°C. Carefully adjust pH to ~7.0 with 1M HCl.

-

Workup: Evaporate THF under reduced pressure. Acidify the remaining aqueous layer to pH 2–3 with 1M KHSO₄.

-

Extraction: Extract immediately with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Method A2: Trimethyltin Hydroxide (Me₃SnOH) Hydrolysis (Mild)

Best for: Highly racemization-prone or sterically congested substrates. Mechanism: Tin acts as a Lewis acid to activate the carbonyl oxygen, facilitating attack by the hydroxide.

Protocol:

-

Dissolve N-Me-Phe-OMe in 1,2-Dichloroethane (DCE).

-

Add Me₃SnOH (2.5 equiv).

-

Heat to 60°C (sealed tube).

-

Workup: This method requires careful removal of tin byproducts (wash with 5% KF solution or silica filtration).

Protocol Module B: N-Terminal Deprotection

Objective: Removal of protecting groups from PG-N(Me)-Phe-OMe.

Method B1: Boc Removal (Acidolysis)

Substrate: Boc-N(Me)-Phe-OMe Reagent: Trifluoroacetic Acid (TFA) / DCM.

Protocol:

-

Preparation: Dissolve substrate in DCM (5 mL/g).

-

Acidolysis: Add TFA (equal volume to DCM) dropwise at 0°C.

-

Reaction: Stir at RT for 30–60 minutes. N-methyl carbamates cleave at similar rates to standard Boc groups.

-

Workup (Critical): Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

-

Warning: The product is the TFA salt TFA·H-N(Me)-Phe-OMe. Do not neutralize to the free base unless immediately coupling. The free secondary amine is unstable and can undergo oxidative degradation or DKP formation if ester is present.

-

Method B2: Fmoc Removal (Base-Induced)

Substrate: Fmoc-N(Me)-Phe-OMe Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Piperidine.

Protocol:

-

Optimized for N-Me: Use 2% DBU / 2% Piperidine in DMF .

-

Why? DBU is a non-nucleophilic base that drives deprotection faster, minimizing the contact time of the free amine with the basic medium, reducing DKP risk.

-

-

Reaction: Short bursts (5 mins), followed by immediate washing.

Decision Matrix & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Incomplete Hydrolysis | Steric hindrance of N-Me group. | Switch solvent to Dioxane/H₂O (higher boiling point allowed, but watch racemization). Increase LiOH to 3.0 equiv. |

| Racemization | Over-exposure to base; Enolization. | Use Method A2 (Me₃SnOH) or enzymatic hydrolysis (Pig Liver Esterase). |

| DKP Formation | Slow coupling after deprotection. | Do not store the deprotected free amine. Couple immediately. Use in situ neutralization protocols. |

| Low Yield (Boc removal) | Volatility of N-Me amine. | N-Me-Phe-OMe free base is somewhat volatile. Keep as TFA/HCl salt until use. |

Workflow Visualization

Figure 2: Decision matrix for selecting the appropriate deprotection strategy based on the target moiety.

References

-

DKP Formation in N-Methylated Peptides

- Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.

- Source: ACS Omega, 2022.

-

Link:[Link]

-

Optimized Fmoc Removal

- Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Form

- Source: PMC (NIH), 2022.

-

Link:[Link]

-

General Hydrolysis Protocols

- Title: Ester to Acid - Common Conditions.

- Source: Common Organic Chemistry.

-

Link:[Link]

- Boc Deprotection Methodology: Title: Boc deprotection of BocPhePheOEt. Source: ChemSpider Synthetic Pages.

Sources

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Abstract & Strategic Context

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in modern drug discovery. N-methylation modifies the physicochemical properties of peptides by removing hydrogen bond donors, thereby increasing membrane permeability, enhancing metabolic stability against proteases, and locking specific bioactive conformations (e.g., Cyclosporine A).

However, the synthesis of N-methylated peptides presents unique challenges that cause standard SPPS protocols to fail. The introduction of the methyl group creates significant steric hindrance and lowers the nucleophilicity of the amine, making acylation difficult. Furthermore, the "cis" amide bond conformation favored by N-methylation dramatically increases the risk of diketopiperazine (DKP) formation, leading to chain termination and low yields.

This guide provides a validated, self-correcting protocol for synthesizing difficult N-methylated sequences, focusing on reagent selection, reaction monitoring, and DKP mitigation.

Technical Challenges & Mechanistic Insight

The Steric Barrier & Nucleophilicity

In standard SPPS, the N-terminal amine is a primary amine (

The Diketopiperazine (DKP) Trap

DKP formation is the most common failure mode when the C-terminal residues involve N-methylated amino acids or Proline.

-

Mechanism: After Fmoc removal of the second amino acid, the free amine can intramolecularly attack the C-terminal ester linkage to the resin.

-

Result: The dipeptide cleaves itself from the resin as a cyclic byproduct (DKP), leaving a hydroxyl-functionalized resin that cannot propagate the sequence.

-

Risk Factor: This is thermodynamically favored by the cis-amide bond conformation induced by N-methylation.

Strategic Optimization: The "How-To" Logic

Resin Selection

Do NOT use Wang resin for C-terminal N-methylated peptides. The benzyl ester linkage is too electron-withdrawing, making the carbonyl susceptible to nucleophilic attack (DKP formation).

-

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Why: The bulky trityl group sterically hinders the intramolecular attack required for DKP formation. Additionally, 2-CTC allows for extremely mild cleavage (1% TFA), preserving acid-sensitive side chains.

Coupling Reagent Hierarchy

Standard carbodiimides (DIC/Oxyma) are often insufficient for N-Me to N-Me couplings.

| Reagent Class | Reagent | Suitability | Notes |

| Standard | DIC / Oxyma Pure | Simple N-Me couplings | Good for preventing racemization; often too slow for hindered sites. |

| High-Power | HATU / HOAt | Standard for N-Me | The gold standard. Fast kinetics. Requires base (DIEA).[2] |

| Specialized | PyAOP | Difficult Junctions | Phosphonium salt; excellent for N-Me to N-Me couplings.[3] |

| Aggressive | PyBrOP | Extreme Sterics | Uses highly reactive acid bromide intermediate mechanism. |

Monitoring: The Failure of the Kaiser Test

The Kaiser (Ninhydrin) test relies on the reaction with primary amines to produce "Ruhemann’s Purple." It does not react with secondary (N-methyl) amines. [1]

-

Solution: Use the Chloranil Test or Bromophenol Blue .[4]

-

Indication:

Validated Experimental Protocol

Materials

-

Resin: 2-Chlorotrityl Chloride (2-CTC) loaded with first AA (0.4–0.6 mmol/g).

-

Solvent: DMF (peptide grade); NMP (for difficult sequences).

-

Deprotection: 20% Piperidine in DMF + 0.1M HOBt (HOBt suppresses aspartimide formation and racemization).

-

Activator: HATU (0.4 M in DMF).

-

Base: DIEA (N,N-Diisopropylethylamine).

The "Double-Couple" Cycle (Step-by-Step)

This protocol assumes an automated or manual synthesis scale of 0.1 mmol.

Step 1: Swelling

-

Swell resin in DCM for 20 min.

-

Wash with DMF (

min).

Step 2: Fmoc Deprotection

-

Add 20% Piperidine/DMF (containing 0.1M HOBt).

-

Agitate for 5 min. Drain.

-

Add fresh 20% Piperidine/DMF. Agitate for 10 min. Drain.

-

Critical Wash: Wash with DMF (

min) followed by DCM (

Step 3: Coupling (The N-Methyl Optimization) Standard coupling is insufficient.[1] Use this Double Coupling strategy.

-

Coupling A (Standard):

-

Coupling B (Reinforcement):

-

Repeat the mixture above or switch to PyAOP (4 eq) / DIEA (8 eq) for the second shot.

-

Agitate for 60–90 minutes .

-

Drain and Wash DMF (

min).

-

Step 4: Monitoring (Chloranil Test)

-

Take a small aliquot of resin beads (~2 mg) into a small glass tube.

-

Add 2 drops of 2% Acetaldehyde in DMF.

-

Add 2 drops of 2% Chloranil in DMF.

-

Wait 5 minutes.

-

Dark Blue/Green Beads: Positive (Incomplete).

Go to Step 3 (Coupling C) or Cap. -

Colorless/Yellow Beads: Negative (Complete).

Proceed to Step 2 for next AA.

-

Step 5: Capping (If Recoupling Fails)

-

Add Acetic Anhydride (10 eq) and DIEA (10 eq) in DMF.

-

Agitate 10 min. This terminates deletion sequences to simplify purification.

Visualization of Workflows

Optimized N-Methyl SPPS Cycle

This diagram illustrates the decision logic required for N-methylated sequences, specifically the requirement for double coupling and specialized monitoring.

Caption: Workflow for N-methylated peptide synthesis emphasizing mandatory double coupling and Chloranil monitoring.

The DKP Formation Risk

This diagram visualizes why Wang resins fail and how 2-CTC resins prevent the side reaction.

Caption: Mechanism of Diketopiperazine (DKP) formation. 2-CTC resin prevents the nucleophilic attack via steric bulk.

Troubleshooting Guide

| Issue | Observation | Root Cause | Corrective Action |

| Incomplete Coupling | Chloranil test remains blue after 2 couplings. | Extreme steric hindrance. | 1.[2] Switch solvent to NMP (better swelling).2. Use PyBrOP or PyAOP .3. Perform coupling at 60°C (microwave). |

| Low Yield (Deletion) | Mass spec shows [M - AA] peaks. | Aggregation or incomplete coupling.[4] | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to disrupt aggregation. |

| Premature Cleavage | Low yield, DKP found in waste. | DKP formation at dipeptide stage. | Must use 2-CTC resin. Ensure Fmoc deprotection time is minimized for the 2nd residue. |

| Racemization | D/L isomers in HPLC. | Over-activation or high temp. | If using Cys/His, keep temp |

References

-

Teixidó, M., Albericio, F., & Giralt, E. (2005).[2] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[2][3] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]